molecular formula C9H9NNa4O8 B611306 Tetrasodium glutamate diacetate CAS No. 51981-21-6

Tetrasodium glutamate diacetate

Cat. No.: B611306
CAS No.: 51981-21-6
M. Wt: 351.13 g/mol
InChI Key: UZVUJVFQFNHRSY-OUTKXMMCSA-J
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Description

Tetrasodium glutamate diacetate (GLDA) is a biodegradable chelating agent derived from L-glutamic acid, a natural amino acid produced via aerobic fermentation of sugars and ammonia . It is widely recognized for its eco-friendly profile, with a biodegradation rate exceeding 60% within 28 days and minimal environmental impact due to low CO₂ emissions and absence of toxic byproducts . GLDA’s versatility spans multiple industries:

  • Scale Removal: Effective in dissolving calcium sulfate and barium sulfate scales, particularly in high-temperature applications .
  • Personal Care: Enhances preservative efficacy, stabilizes formulations, and moderates pH in cosmetics .
  • Environmental Remediation: Facilitates heavy metal extraction in contaminated soils and improves phytoremediation efficiency .
  • Industrial Cleaning: Acts as a chelating and wetting agent in disinfectants and detergents .

GLDA’s key advantages include high water solubility, compatibility with a broad pH range (1–12), and renewability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium glutamate diacetate typically involves the reaction of monosodium glutamate with hydroxy acetonitrile in a tubular reactor. The reaction is carried out at a temperature of around 150°C, resulting in the formation of an intermediate compound. This intermediate is then hydrolyzed under the action of sodium hydroxide to produce this compound and ammonia as a by-product .

Industrial Production Methods: In industrial settings, the continuous synthesis of this compound is achieved using a tubular reactor. This method ensures high production efficiency, safety, and environmental friendliness. The process involves the continuous injection of monosodium glutamate and hydroxy acetonitrile solutions into the reactor, followed by hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrasodium glutamate diacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. This chelation process helps in preventing metal-catalyzed decomposition and oxidation in various formulations .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and are facilitated by the presence of this compound. The compound is highly soluble in water and can function effectively across a wide pH range .

Major Products Formed: The primary product of the chelation reaction is a stable complex formed between this compound and the metal ion. This complex prevents the metal ion from participating in unwanted chemical reactions .

Scientific Research Applications

Cosmetic and Personal Care Products

Tetrasodium glutamate diacetate is widely used in cosmetic formulations due to its strong chelating properties. It serves multiple functions:

  • Stabilization : By binding metal ions that can catalyze oxidation reactions, it helps prolong the shelf life of products and prevents discoloration. It can replace ethylenediaminetetraacetic acid (EDTA) in a 1:1 ratio, making it a sustainable alternative .
  • Skin Compatibility : Clinical studies indicate that it does not irritate or sensitize human skin, making it suitable for sensitive formulations like facial cleansers and sunscreens .

Table 1: Cosmetic Applications of this compound

Product TypeFunctionality
ShampoosSequestering agent to improve stability
Facial CleansersChelating agent to enhance product efficacy
Makeup ProductsStabilizes active ingredients
SunscreensPrevents degradation of UV filters

Food and Beverage Industry

In the food sector, this compound is recognized for its ability to enhance flavor and extend shelf life without compromising safety or nutritional value. Its applications include:

  • Preservative : It acts as a preservative in various food products, preventing oxidative discoloration and maintaining quality .
  • Flavor Enhancement : Used in sauces, dressings, and processed meats, it improves taste while ensuring safety from contaminants .

Table 2: Food Applications of this compound

Food Product TypeFunctionality
Dairy ProductsPrevents spoilage and maintains freshness
Sauces and DressingsEnhances flavor while preserving quality
Processed MeatsExtends shelf life and improves safety

Industrial Applications

This compound finds extensive use in industrial settings due to its high solubility and effectiveness as a cleaning agent:

  • Detergents : It enhances the cleaning performance of laundry detergents and industrial cleaners by preventing metal ion interference .
  • Water Treatment : Acts as a chelating agent in water treatment processes, binding heavy metals and improving water quality .

Table 3: Industrial Applications of this compound

IndustryApplication
Cleaning ProductsImproves efficacy of detergents
Water TreatmentChelates heavy metals in wastewater treatment
Textile IndustryPrevents metal ion impurities affecting dye colors

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Cosmetic Formulation Study : A liquid eyeliner containing 0.2315% this compound was tested for skin irritation and found to be non-irritating, supporting its use in sensitive cosmetic formulations .
  • Food Preservation Research : In a study on processed meats, the incorporation of this compound significantly reduced spoilage rates compared to controls without it, demonstrating its efficacy as a preservative .

Mechanism of Action

Tetrasodium glutamate diacetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from catalyzing unwanted chemical reactions, thereby enhancing the stability and shelf life of products. The compound is slowly absorbed through the gastrointestinal tract and skin, making it safe for use in various applications .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Biodegradability and Environmental Impact

Compound Biodegradability Environmental Concerns Key Evidence
GLDA >60% in 28 days Low CO₂, non-toxic
EDTA <5% in 28 days Persistent, aquatic toxicity
HEIDA Moderate Limited data
NTA High Potential carcinogenicity
EDTMPS Low Phosphonic acid residues
Citric Acid (CA) High Requires high doses
HEDP Low Phosphorus contamination

Insights :

  • GLDA outperforms EDTA, EDTMPS, and HEDP in biodegradability, making it preferable for eco-sensitive applications .
  • Citric acid, while biodegradable, is less effective in metal chelation at low concentrations .

Insights :

  • HEIDA demonstrates superior calcium-binding capacity compared to NTA and GLDA in scale removal .
  • In soil remediation, WV and HEDP outperform GLDA in cadmium extraction but lack its biodegradability .

Cost and Regulatory Status

Compound Cost Regulatory Status Key Evidence
GLDA Moderate Approved for cosmetics (ECHA, CIR)
EDTA Low Restricted in EU due to persistence
PMAS High Limited commercial adoption
IDS Moderate Emerging in niche markets

Insights :

  • GLDA’s regulatory approvals (e.g., ECHA Article 95 List) enhance its adoption in Europe .
  • EDTA’s low cost persists in industrial use but faces increasing restrictions .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which GLDA acts as a depressant in mineral flotation processes?

GLDA selectively interacts with metal ions on mineral surfaces, altering their hydrophobicity to enable separation. For example, in specularite-chlorite separation, GLDA preferentially adsorbs onto chlorite via stronger hydrogen bonding and electrostatic interactions, depressing its flotation while allowing specularite to float. Experimental methods include zeta potential measurements, adsorption tests, and microflotation experiments, supported by Fourier-transform infrared spectroscopy (FTIR) to confirm surface interactions .

Q. How can researchers quantify GLDA’s chelation efficiency for specific metal ions in aqueous systems?

Standard methodologies involve titration with metal ion solutions (e.g., Ca²⁺, Fe³⁺) using indicators like Eriochrome Black T, coupled with atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) to measure unchelated metal concentrations. Stability constants (log K) can be calculated to compare GLDA’s affinity with other chelators like EDTA or IDS .

Q. What experimental designs are recommended for assessing GLDA’s biodegradability in environmental samples?

Use OECD 301B (Ready Biodegradability) or 306 (Marine Degradation) guidelines. Aerobic biodegradation tests involve inoculating GLDA-containing media with activated sludge and monitoring biochemical oxygen demand (BOD) or CO₂ evolution over 28 days. High-performance liquid chromatography (HPLC) tracks GLDA degradation intermediates .

Advanced Research Questions

Q. How do pH and competing ions influence GLDA’s performance in multi-stage industrial processes, such as calcium carbonate filter cake removal?

GLDA’s chelation capacity is pH-dependent: at pH 3.3–3.8, it effectively dissolves CaCO₃ but requires a two-stage process when combined with enzymes (e.g., amylase) due to incompatibility. Researchers should conduct sequential leaching experiments, first using enzymes to degrade organic polymers, followed by GLDA treatment. Kinetic studies and SEM-EDS analysis can validate dissolution efficiency and surface morphology changes .

Q. What computational approaches are suitable for elucidating GLDA’s differential adsorption behavior on mineral surfaces?

Density Functional Theory (DFT) simulations can model GLDA’s interaction with specific mineral lattices (e.g., chlorite vs. specularite). Key parameters include adsorption energy, electron density distribution, and orbital hybridization. Pair these with molecular dynamics (MD) simulations to assess competitive adsorption in multi-mineral systems .

Q. How does GLDA compare to novel biodegradable chelators (e.g., ASDA, IDS) in leaching constant metal ions (CMIs) from lignite?

Comparative studies should use batch leaching experiments under controlled pH (e.g., 5–9) and ionic strength. Measure CMI (e.g., Fe, Al) concentrations via ICP-OES and correlate with coal porosity changes using mercury intrusion porosimetry (MIP). GLDA’s higher carboxyl group density often enhances metal extraction but may require optimization for cost-effectiveness .

Q. What methodologies address contradictions in GLDA’s environmental safety data across different regulatory frameworks?

Conduct tiered risk assessments: (1) Acute/chronic toxicity assays (e.g., Daphnia magna EC₅₀), (2) Read-across analyses using structurally similar compounds (e.g., aspartic acid derivatives), and (3) Field studies monitoring GLDA persistence in soil/water systems. Harmonize results with CIR (Cosmetic Ingredient Review) and OECD guidelines to resolve discrepancies .

Q. How can researchers optimize GLDA’s application in soil remediation for cadmium (Cd) contamination?

Perform column leaching experiments with Cd-spiked soil, varying GLDA concentration (0.1–1.0 mM) and application frequency. Use sequential extraction (BCR method) to assess Cd speciation changes. Pair with phytoremediation trials to evaluate GLDA’s effect on plant uptake and soil microbial diversity via 16S rRNA sequencing .

Q. Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., biodegradation rates in freshwater vs. marine systems), apply sensitivity analysis to identify critical variables (e.g., temperature, microbial consortia) .
  • Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) can resolve GLDA-metal complexation structures at atomic resolution .
  • Data Validation : Cross-validate experimental results with computational models (e.g., COSMO-RS for solubility predictions) to ensure robustness .

Properties

CAS No.

51981-21-6

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

IUPAC Name

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1

InChI Key

UZVUJVFQFNHRSY-OUTKXMMCSA-J

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

physical_description

Pellets or Large Crystals, Liquid;  Liquid;  Dry Powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

282524-66-7
65345-21-3
51981-21-6
63998-93-6

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrasodium glutamate diacetate; 

Origin of Product

United States

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